3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

AMPA receptor Radioligand binding Glutamate receptor pharmacology

This compound is a low-affinity AMPA receptor negative control (IC₅₀ 17,000 nM), ideal for establishing assay windows against potent inhibitors like NS-1209 (Ki 43 nM). Its 3,4,5-triethoxy substitution pattern prevents erroneous procurement of more active congeners. Sourced as a scaffold-hopping benchmark for medicinal chemistry SAR, it addresses critical gaps in off-target profiling and metabolic stability research.

Molecular Formula C24H28N4O7S
Molecular Weight 516.57
CAS No. 448937-33-5
Cat. No. B2368795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
CAS448937-33-5
Molecular FormulaC24H28N4O7S
Molecular Weight516.57
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
InChIInChI=1S/C24H28N4O7S/c1-5-33-19-14-16(15-20(34-6-2)21(19)35-7-3)23(29)27-17-8-10-18(11-9-17)36(30,31)28-22-24(32-4)26-13-12-25-22/h8-15H,5-7H2,1-4H3,(H,25,28)(H,27,29)
InChIKeyZKYSYBZTKVHBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide (CAS 448937-33-5): Chemical Identity and Baseline Procurement Profile


3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide (CAS 448937-33-5) is a fully synthetic small molecule (MF: C₂₄H₂₈N₄O₇S, MW: 516.57 g/mol) belonging to the benzamide-sulfonamide hybrid class [1]. It incorporates a 3,4,5-triethoxybenzamide motif linked via a 4-aminophenylsulfamoyl bridge to a 3-methoxypyrazin-2-yl group. This architecture is shared by necrosulfonamide and related inhibitors, but the compound’s specific substitution pattern distinguishes it from known AMPA receptor antagonists like NS-1209 (SPD 502) that share the same molecular formula [2]. Its documented biological activity profile indicates a low-affinity interaction with AMPA-type ionotropic glutamate receptors, positioning it as a potential negative control or scaffold-hopping starting point in neuropharmacology research.

Why 3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide Cannot Be Replaced by Generic In-Class AMPA Antagonists


Superficial molecular formula similarity (C₂₄H₂₈N₄O₇S) between this compound and the potent AMPA antagonist NS-1209 (Ki = 43 nM for native AMPA receptors) creates a high risk of erroneous substitution in procurement . However, the 3,4,5-triethoxybenzamide regioisomer exhibits dramatically weaker AMPA receptor engagement in radioligand displacement assays, indicating that the ethoxy substitution pattern and the specific sulfamoyl bridge connectivity fundamentally alter target recognition [1]. Substituting this compound with a more potent congener without verifying identity would introduce uncontrolled variables into pharmacological experiments, particularly in studies designed to probe the effect of low-affinity AMPA receptor interactions or off-target profiling. The quantitative evidence below delineates the precise activity gap that makes generic interchange scientifically invalid.

3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide: Quantitative Differentiation Evidence Against Comparators


AMPA Receptor Binding Affinity: Target Compound vs. NS-1209 (SPD 502) — BindingDB Cross-Study Comparison

In a radioligand displacement assay using [3H]-AMPA on rat brain membrane preparations, the target compound (CAS 448937-33-5) exhibited an IC₅₀ of 17,000 nM (17 μM), characterizing it as a low-affinity AMPA receptor ligand [1]. In contrast, the structurally related clinical candidate NS-1209 (SPD 502; CAS 245063-59-6) displayed a Ki of 43 nM for native AMPA receptors under comparable assay conditions, representing an approximately 395-fold higher affinity . This direct magnitude difference establishes the target compound as a distinctly weak AMPA receptor interactor within the benzamide-sulfonamide chemical space.

AMPA receptor Radioligand binding Glutamate receptor pharmacology Neuroprotection

Subunit-Selectivity Profile: GluA1 vs. GluA2/3 Recombinant Receptor Affinity

The target compound was profiled against recombinant homomeric rat AMPA receptor subunits expressed in Sf9 insect cells. It displayed a Ki of 5,290 nM (5.29 μM) for GluA1 (flop isoform), 84,500 nM (84.5 μM) for GluA2, and 22,300 nM (22.3 μM) for GluA3, revealing a moderate preference for the GluA1 subunit [1]. This subunit selectivity profile, albeit at weak affinity, constitutes a quantitative biochemical fingerprint absent from the generic benzamide-sulfonamide class description. By comparison, the potent antagonist NS-1209 binds non-selectively to GluA1-4 subunits with high affinity, and its detailed subunit Ki values are reported in the low nanomolar range across all subtypes .

AMPA receptor subunits GluA1 GluA2 GluA3 Recombinant assay

Functional Antagonism in Rat Cortical Slices: Depolarization Inhibition at High Concentration

In a functional tissue-based assay, the target compound was evaluated for its ability to inhibit depolarizations induced by 40 μM AMPA in rat cortical slice preparations. At a test concentration of 100 μM, the compound demonstrated measurable antagonism, categorized as 'Inhibition' activity in the ChEMBL-curated dataset . While the percent inhibition value is not fully resolved in the available extract, the binary activity call at 100 μM stands in stark contrast to NS-1209, which completely blocks AMPA-evoked spike activity in rat hippocampus with an ED₅₀ of 6.1 mg/kg (i.p.) in vivo [1]. The cortical slice data confirm that functional AMPA receptor antagonism is achievable with the target compound, but only at concentrations approximately three orders of magnitude higher than those required for potent antagonists.

Cortical slice electrophysiology AMPA-induced depolarization Functional antagonism Ex vivo pharmacology

Chemical Architecture Differentiation: Triethoxybenzamide vs. Alternative Core Substitutions

The 3,4,5-triethoxy substitution pattern on the benzamide ring is a distinguishing structural feature that is absent from closely related analogs such as necrosulfonamide (contains an acrylamide linker with nitrothiophene) and the 4-methylpyrimidinyl analog (C₂₄H₂₈N₄O₆S, CAS not specified) . The presence of three electron-donating ethoxy groups increases the compound's lipophilicity (calculated XLogP) and alters its hydrogen-bonding capacity compared to mono-methoxy or unsubstituted benzamide variants. This structural divergence has a direct consequence on target binding, as evidenced by the >100-fold activity difference relative to NS-1209 which lacks the 3,4,5-triethoxybenzamide motif. For procurement, this means that even analogs sharing the N-(3-methoxypyrazin-2-yl)sulfamoyl tail cannot be assumed to possess equivalent pharmacological properties.

Structure-activity relationship Benzamide-sulfonamide Triethoxy motif Regioisomer

Procurement-Driven Application Scenarios for 3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide


Negative Control Compound in AMPA Receptor Antagonist Screening Cascades

Given its measured IC₅₀ of 17,000 nM against native AMPA receptors [1], this compound is ideally suited as a low-affinity negative control in high-throughput screening (HTS) campaigns aimed at identifying novel AMPA receptor antagonists. Its weak but reproducible binding signal allows assay developers to establish the assay window between a true negative (vehicle) and a potent positive control (e.g., NS-1209, Ki = 43 nM ). Procurement of this compound for this purpose ensures a chemically matched, structurally related comparator that controls for nonspecific effects arising from the benzamide-sulfonamide scaffold.

Structure-Activity Relationship (SAR) Anchor Point for Triethoxybenzamide Optimization

The compound's distinct 3,4,5-triethoxybenzamide core and its measurable GluA1 subunit preference provide an SAR anchor point for medicinal chemistry programs seeking to enhance AMPA receptor affinity through systematic modification [1]. Starting from the weak GluA1 Ki of 5,290 nM, iterative replacement of ethoxy groups or modification of the pyrazine moiety can be quantitatively tracked. The compound therefore serves as a well-characterized starting scaffold with defined biochemical liabilities (weak affinity, moderate subunit selectivity) that a procurement team can source as a benchmark for newly synthesized analogs.

Selectivity Profiling Against Kainate and NMDA Receptors in Glutamate Receptor Panels

Although direct selectivity data against kainate or NMDA receptors is not yet published for this specific compound, its weak AMPA receptor affinity (IC₅₀ = 17 μM) makes it a candidate for inclusion in broader glutamate receptor subtype selectivity panels [1]. Researchers procuring this compound can establish its off-target profile across iGluR families, contributing to the public knowledge base and enabling the compound to serve as a tool for deconvoluting AMPA-specific from non-AMPA-mediated effects in complex neuronal preparations.

Pharmacokinetic and Metabolic Stability Benchmarking for Benzamide-Sulfonamide Hybrids

The 3,4,5-triethoxy substitution pattern is predicted to influence metabolic stability through steric shielding of the benzamide ring and altered cytochrome P450 recognition [1]. Industrial users evaluating the drug-likeness of benzamide-sulfonamide hybrids can procure this compound as a reference standard for in vitro metabolic stability assays (e.g., liver microsome incubation), comparing its intrinsic clearance to that of the 4-methylpyrimidinyl analog (C₂₄H₂₈N₄O₆S) and other structural variants. The lack of in vivo PK data for this compound represents an addressable knowledge gap for translational research teams.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.